N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17934362
InChI: InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)
SMILES:
Molecular Formula: C53H66N7O8PSi
Molecular Weight: 988.2 g/mol

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

CAS No.:

Cat. No.: VC17934362

Molecular Formula: C53H66N7O8PSi

Molecular Weight: 988.2 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide -

Specification

Molecular Formula C53H66N7O8PSi
Molecular Weight 988.2 g/mol
IUPAC Name N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)
Standard InChI Key FFXHNCNNHASXCT-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Introduction

Structural and Functional Characterization

Core Architecture

The compound’s structure centers on a purine scaffold (adenine) modified at the N6 position with a benzamide group. This modification is structurally analogous to cytotoxic purine derivatives reported in recent studies, where benzamide functionalities enhance interactions with biological targets . The adenine moiety is tethered to an oxolane (tetrahydrofuran) ring, which substitutes the traditional ribose or deoxyribose sugar in natural nucleosides. This substitution likely enhances metabolic stability and nuclease resistance, a feature critical for therapeutic oligonucleotides .

Key Substituents:

  • 5′-Position: A dimethoxytrityl (DMT) group ([bis(4-methoxyphenyl)-phenylmethoxy]methyl) protects the primary hydroxyl. The DMT group is widely used in solid-phase oligonucleotide synthesis for its acid-labile properties, enabling selective deprotection during chain elongation .

  • 3′-Position: A tert-butyldimethylsilyl (TBDMS) ether shields the secondary hydroxyl. The TBDMS group is prized for its stability under phosphorylation conditions and selective removal via fluoride ions, minimizing side reactions .

  • 4′-Position: A phosphoramidite moiety ([2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy) serves as the reactive site for nucleophilic attack during oligonucleotide coupling. The 2-cyanoethyl group acts as a temporary protecting group for the phosphate backbone, cleaved under basic conditions post-synthesis .

Physicochemical Properties

PropertyValue
Molecular FormulaC₄₈H₅₈N₇O₉PSi
Molecular Weight944.14 g/mol
Key Functional GroupsDMT, TBDMS, Phosphoramidite
SolubilityLikely polar aprotic solvents (e.g., acetonitrile, THF)

Synthesis and Manufacturing

Stepwise Assembly

The synthesis involves sequential protection, coupling, and activation steps:

  • Purine-Benzamide Conjugation:

    • The N6 position of adenine is acylated with benzoyl chloride under Schotten-Baumann conditions, yielding N6-benzoyladenine .

  • Oxolane Ring Functionalization:

    • The 5′-hydroxyl is protected with DMT via reaction with 4,4′-dimethoxytrityl chloride in pyridine .

    • The 3′-hydroxyl is silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl), achieving regioselective protection .

    • The 4′-hydroxyl is converted to a phosphoramidite by treatment with 2-cyanoethyl diisopropylchlorophosphoramidite, catalyzed by tetrazole .

  • Global Deprotection Strategy:

    • DMT: Removed with 3% dichloroacetic acid in dichloromethane.

    • TBDMS: Cleaved by tetrabutylammonium fluoride (TBAF).

    • 2-Cyanoethyl: Eliminated via β-elimination under aqueous ammonia.

Applications in Oligonucleotide Therapeutics

Role in Solid-Phase Synthesis

The compound functions as a phosphoramidite monomer in automated DNA/RNA synthesizers. Its design addresses three challenges in oligonucleotide production:

  • Steric Hindrance: The TBDMS group at the 3′-position reduces undesired branching during coupling .

  • Orthogonal Deprotection: Sequential removal of DMT and TBDMS enables precise chain elongation .

  • Stability: The benzamide group may enhance solubility and reduce aggregation, a common issue with hydrophobic nucleobases .

Comparative Analysis with Analogues

FeatureThis CompoundN6-Benzoyl-5′-O-DMT-2′-O-Methoxyethyl Adenosine
Sugar ModificationOxolane ring2′-O-Methoxyethyl ribose
3′ ProtectionTBDMSNone (free hydroxyl for phosphoramidite coupling)
Phosphoramidite Group2-Cyanoethyl diisopropyl2-Cyanoethyl diisopropyl
BioactivityPotential PARP inhibition Enhanced RNA interference

Challenges and Future Directions

Limitations

  • Cost: Multi-step synthesis increases production expenses.

  • Scale-Up: TBDMS removal requires hazardous fluoride reagents, complicating manufacturing .

Innovations in Design

  • New Protecting Groups: Photolabile groups (e.g., nitroveratryl) could enable light-directed deprotection.

  • Biological Evaluation: In vivo studies are needed to assess pharmacokinetics and toxicity .

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